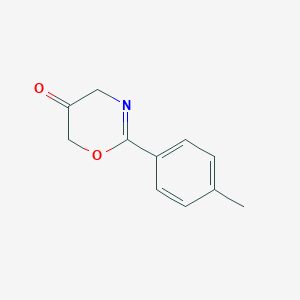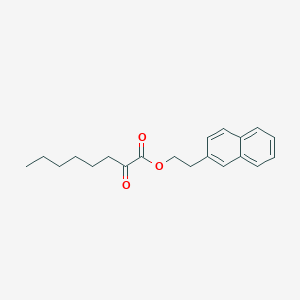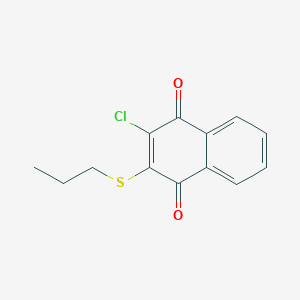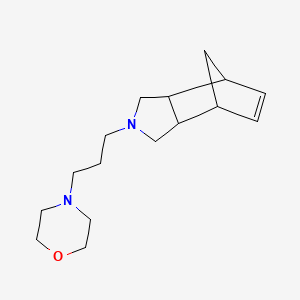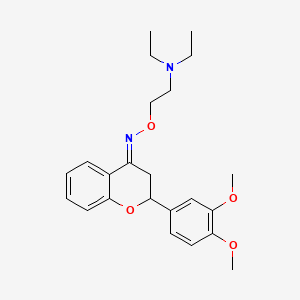
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes a benzopyran core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving appropriate precursors such as 3,4-dimethoxyphenyl and a suitable diketone.
Oxime Formation: The oxime group is introduced by reacting the benzopyran derivative with hydroxylamine under acidic or basic conditions.
Introduction of the Diethylaminoethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Diethylamine, appropriate leaving groups, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-2-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Antioxidant Activity: It can scavenge free radicals, thereby protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
Indole Derivatives: These compounds share some structural similarities and exhibit diverse biological activities.
Uniqueness
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime is unique due to its specific functional groups and the combination of properties it exhibits
Eigenschaften
CAS-Nummer |
75393-01-0 |
|---|---|
Molekularformel |
C23H30N2O4 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
2-[(E)-[2-(3,4-dimethoxyphenyl)-2,3-dihydrochromen-4-ylidene]amino]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C23H30N2O4/c1-5-25(6-2)13-14-28-24-19-16-22(29-20-10-8-7-9-18(19)20)17-11-12-21(26-3)23(15-17)27-4/h7-12,15,22H,5-6,13-14,16H2,1-4H3/b24-19+ |
InChI-Schlüssel |
OZKALSSMVORYTB-LYBHJNIJSA-N |
Isomerische SMILES |
CCN(CC)CCO/N=C/1\CC(OC2=CC=CC=C12)C3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CCN(CC)CCON=C1CC(OC2=CC=CC=C12)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tributyl[(4-methoxyphenyl)methyl]stannane](/img/structure/B14441041.png)

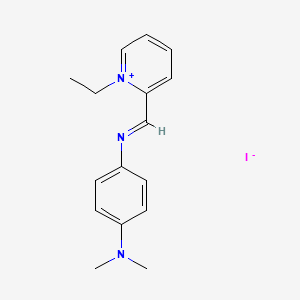
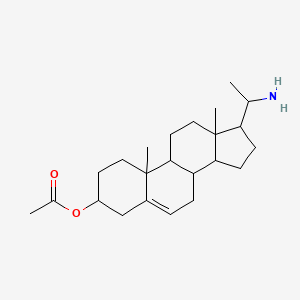
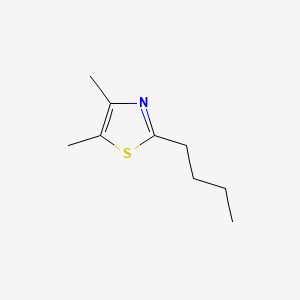
![(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one](/img/structure/B14441064.png)
